![molecular formula C28H29N5O2 B3981880 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine](/img/structure/B3981880.png)
1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine
Overview
Description
1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine, also known as BZDP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has been the subject of scientific research due to its potential use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound has analgesic effects, reduces anxiety and depression-like behaviors, and has antipsychotic and anticonvulsant effects. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine in lab experiments is that it has been shown to have a number of potential therapeutic uses. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine. One area of research could be to further investigate the potential use of this compound as an antipsychotic and anticonvulsant agent. Another area of research could be to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future research could focus on understanding the exact mechanism of action of this compound and how it modulates neurotransmitter activity in the brain.
Scientific Research Applications
1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine has been the subject of scientific research due to its potential use in the treatment of various diseases. Studies have shown that this compound has antinociceptive, anxiolytic, and antidepressant effects. This compound has also been shown to have potential as an antipsychotic and anticonvulsant agent.
properties
IUPAC Name |
1-benzhydryl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-22-29-27(33(34)35)28(32(22)21-23-11-5-2-6-12-23)31-19-17-30(18-20-31)26(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,26H,17-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVYUQVVJYOVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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